![molecular formula C11H7N3O5 B12316875 2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B12316875.png)
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide est un composé chimique appartenant à la classe des acrylamides. Il présente un groupe cyano, une portion nitrobenzo[d][1,3]dioxole et un groupe acrylamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la préparation du dérivé 6-nitrobenzo[d][1,3]dioxole.
Formation de la portion acrylamide : Le groupe acrylamide est introduit par une réaction impliquant l’acrylonitrile et des catalyseurs appropriés.
Couplage final : La dernière étape implique le couplage du groupe cyano au dérivé 6-nitrobenzo[d][1,3]dioxole dans des conditions contrôlées pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela inclut l’utilisation de réacteurs à flux continu et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être oxydé pour former différents états d’oxydation.
Réduction : Le groupe nitro peut être réduit en groupe amine dans des conditions appropriées.
Substitution : Le groupe cyano peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou l’hydrogénation catalytique peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Les produits peuvent inclure des dérivés nitroso ou nitro.
Réduction : Les produits incluent des dérivés aminés.
Substitution : Différents acrylamides substitués peuvent être formés en fonction du nucléophile utilisé.
Applications de la recherche scientifique
This compound présente plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour ses propriétés anticancéreuses potentielles et sa capacité à inhiber des enzymes spécifiques.
Science des matériaux : Il peut être utilisé dans la synthèse de polymères aux propriétés uniques.
Recherche biologique : Il est utilisé comme sonde pour étudier les voies biologiques et les interactions.
Applications industrielles : Il peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés chimiques spécifiques.
Applications De Recherche Scientifique
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties and ability to inhibit specific enzymes.
Materials Science: It can be used in the synthesis of polymers with unique properties.
Biological Research: It is used as a probe to study biological pathways and interactions.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
Le mécanisme d’action de 2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le groupe nitro peut participer à des réactions redox, tandis que les groupes cyano et acrylamide peuvent former des liaisons covalentes avec les molécules cibles, conduisant à l’inhibition ou à l’activation de voies spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Cyano-3-(6-methoxybenzo[d][1,3]dioxol-5-yl)acrylamide
- 2-Cyano-3-(6-chlorobenzo[d][1,3]dioxol-5-yl)acrylamide
- 2-Cyano-3-(6-aminobenzo[d][1,3]dioxol-5-yl)acrylamide
Unicité
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide est unique en raison de la présence du groupe nitro, qui confère des propriétés redox spécifiques et une activité biologique potentielle. Cela le distingue d’autres composés similaires qui peuvent avoir des substituants différents sur la portion benzo[d][1,3]dioxole.
Propriétés
Formule moléculaire |
C11H7N3O5 |
|---|---|
Poids moléculaire |
261.19 g/mol |
Nom IUPAC |
(E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C11H7N3O5/c12-4-7(11(13)15)1-6-2-9-10(19-5-18-9)3-8(6)14(16)17/h1-3H,5H2,(H2,13,15)/b7-1+ |
Clé InChI |
UAEKMEVZWPTWHZ-LREOWRDNSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C(=O)N)[N+](=O)[O-] |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12316802.png)
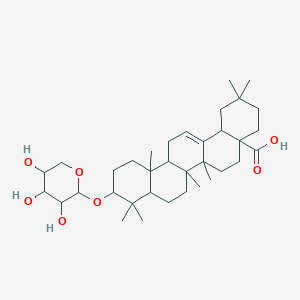

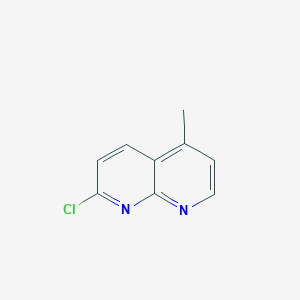

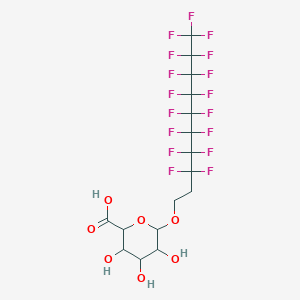
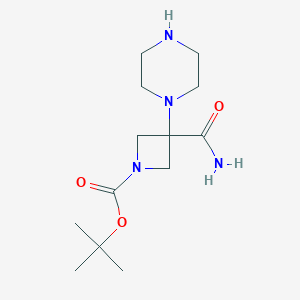
![9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12316859.png)
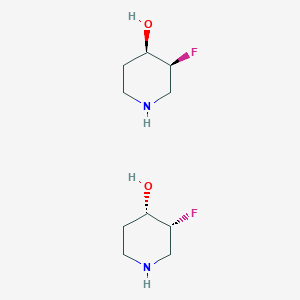
![6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B12316872.png)
![(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol](/img/structure/B12316874.png)

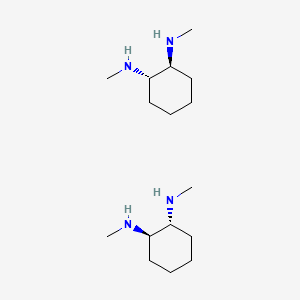
![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B12316888.png)
